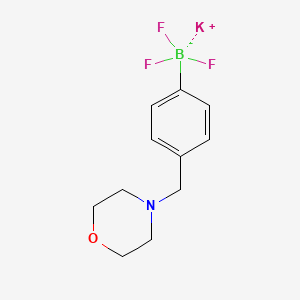

Potassium 4-((morpholino)methyl) phenyltrifluoroborate

CAS No.: 1190095-06-7

Cat. No.: VC2980757

Molecular Formula: C11H14BF3KNO

Molecular Weight: 283.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1190095-06-7 |

|---|---|

| Molecular Formula | C11H14BF3KNO |

| Molecular Weight | 283.14 g/mol |

| IUPAC Name | potassium;trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide |

| Standard InChI | InChI=1S/C11H14BF3NO.K/c13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16;/h1-4H,5-9H2;/q-1;+1 |

| Standard InChI Key | HLIJBOGELSTIEW-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.[K+] |

Introduction

Potassium 4-((morpholino)methyl) phenyltrifluoroborate is an organoboron compound, specifically a potassium trifluoroborate salt. It is characterized by a trifluoroborate group attached to a phenyl ring, which is further substituted with a morpholino group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1190095-06-7 |

| Molecular Formula | C11H14BF3KNO |

| Molecular Weight (g/mol) | 283.14 |

| MDL Number | MFCD20527095 |

| InChI Key | HLIJBOGELSTIEW-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of potassium 4-((morpholino)methyl) phenyltrifluoroborate typically involves the borylation of aryl halides using boron reagents. A common method includes nickel-catalyzed borylation reactions, where aryl bromides or chlorides react with diboron species to form the corresponding boronic esters, which are then converted into trifluoroborates.

Applications in Organic Synthesis

Potassium 4-((morpholino)methyl) phenyltrifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates in the presence of a palladium catalyst.

Safety and Handling

The compound is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation). Precautionary measures include wearing protective clothing, gloves, and eye protection. In case of exposure, immediate washing with water and seeking medical attention if irritation persists are recommended .

Safety Information

| Hazard Statement | Precautionary Statement |

|---|---|

| H315 | P264-P280-P302+P352 |

| H319 | P305+P351+P338-P362+P364 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume